molecular formula C2H4O3<br>C2H4O3<br>HOCH2COOH B1673462 Glycolic acid CAS No. 79-14-1

Glycolic acid

Cat. No.: B1673462
CAS No.: 79-14-1
M. Wt: 76.05 g/mol
InChI Key: AEMRFAOFKBGASW-UHFFFAOYSA-N
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Description

Glycolic acid (C₂H₄O₃), the smallest α-hydroxy acid (AHA), is characterized by a hydroxyl group (-OH) adjacent to a carboxylic acid group (-COOH) on a two-carbon chain . It occurs naturally in sugarcane, fruits, and other plant sources, though industrial production often involves synthetic routes or engineered microbial systems (e.g., Kluyveromyces lactis and Saccharomyces cerevisiae) .

Preparation Methods

Glycolic acid can be synthesized through several methods:

Scientific Research Applications

Dermatological Applications

1.1 Acne Treatment

Glycolic acid is widely recognized for its effectiveness in treating acne vulgaris. A study demonstrated that this compound exhibits potent antibacterial activity against Cutibacterium acnes (formerly Propionibacterium acnes), the bacterium responsible for acne. The study found that this compound could inhibit C. acnes at concentrations as low as 0.2% at pH 3.5, which is significantly more effective than previously reported concentrations . This pH-dependent efficacy suggests that formulations can be developed to minimize irritation while maximizing antibacterial effects.

Table 1: Minimum Bactericidal Concentrations of this compound Against C. acnes

pH LevelMinimum Bactericidal Concentration (mM)
3.012.5
3.525
4.050

1.2 Chemical Peels

This compound is a common ingredient in chemical peels used for skin rejuvenation and the treatment of various skin conditions such as melasma and post-inflammatory hyperpigmentation. A comparative study showed that a this compound peel (50%) resulted in significant improvements in skin texture and reduction of fine wrinkles compared to other treatments .

Case Study: Efficacy of this compound Peels

In a clinical trial involving 41 patients with varying degrees of acne, those treated with this compound peels exhibited a good therapeutic response, with a significant reduction in comedones and papules after multiple sessions . The study highlighted that 75% of patients experienced improvement based on both patient and observer assessments.

Pharmaceutical Applications

2.1 Drug Delivery Systems

This compound has been incorporated into drug delivery systems, particularly in the formulation of nanoparticles for targeted therapy in conditions like breast cancer. Poly(lactic-co-glycolic acid) nanoparticles have been utilized to enhance drug solubility and stability, improving therapeutic outcomes while minimizing side effects .

Table 2: Advantages of this compound in Nanoparticle Formulations

PropertyBenefit
Enhanced SolubilityImproves drug absorption
Controlled ReleaseSustains therapeutic effect
BiocompatibilityReduces immunogenicity and toxicity

Industrial Applications

3.1 Textile Industry

This compound is also used in the textile industry as a pH regulator during dyeing processes, enhancing color uptake and fabric quality . Its ability to modify surface properties makes it valuable for producing high-quality textile products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Structure Molecular Weight (g/mol) Functional Groups Key Similarities to Glycolic Acid Key Differences
Lactic Acid CH₃CH(OH)COOH 90.08 α-hydroxy acid Penetrates skin, exfoliates, anti-aging Larger size (C3), slower penetration
Salicylic Acid C₆H₄(OH)COOH 138.12 β-hydroxy acid, aromatic ring Anti-acne, exfoliating Lipophilic, targets pores
Lactobionic Acid C₁₂H₂₂O₁₂ 358.30 Polyhydroxy acid, sugar-derived Gentle exfoliation, antioxidant Larger size, lower irritation
Acetic Acid CH₃COOH 60.05 Carboxylic acid Antimicrobial at low pH Lacks hydroxyl group

Degradation Dynamics :

  • In vivo : this compound-rich polymers (e.g., PLA75GA25) degrade faster in the center due to hydrolytic cleavage, inducing crystallization of lactic acid residues .
  • Marine biodegradability : Copolymers with ≥50% this compound exhibit enhanced breakdown in aquatic environments .

Production and Toxicity Considerations

  • Microbial Synthesis : Engineered yeasts (e.g., K. lactis) produce this compound via glyoxylate reductase overexpression, achieving titers up to 30–50 g/L .
  • Toxicity: Non-mutagenic but linked to oxalate nephrotoxicity at high doses . Acidophilic microbes (e.g., Sulfobacillus spp.) metabolize this compound, while chemolithotrophs (e.g., Leptospirillum) are sensitive to its toxicity .

Biological Activity

Glycolic acid (GA), a member of the alpha-hydroxy acids (AHAs), is widely recognized for its diverse biological activities, particularly in dermatology. Its small molecular size allows for deep skin penetration, making it effective in various skin treatments, including chemical peels and acne management. This article reviews the biological activity of this compound, focusing on its effects on skin rejuvenation, antibacterial properties, and implications in clinical applications.

1. Collagen Synthesis and Skin Rejuvenation

This compound has been shown to enhance collagen synthesis in dermal fibroblasts. A study by Okano et al. (2003) demonstrated that GA not only accelerates collagen production but also modulates matrix degradation through cytokines released by keratinocytes. The study highlighted that interleukin-1 alpha (IL-1α) is a key mediator in this process, confirming GA's role in improving skin elasticity and reducing signs of aging .

2. Exfoliation and Cell Turnover

This compound promotes exfoliation by disrupting intercellular bonds in the stratum corneum, facilitating the removal of dead skin cells. This process enhances cellular turnover, leading to improved skin texture and luminosity. The effectiveness of GA in this regard is attributed to its ability to induce apoptosis in keratinocytes, which is essential for skin rejuvenation .

3. Antibacterial Activity

Recent studies have revealed that this compound exhibits significant antibacterial properties against Cutibacterium acnes (C. acnes), the bacteria primarily responsible for acne vulgaris. Research indicates that GA's antibacterial activity is pH-dependent, with greater efficacy at lower pH levels (3-4.5). At pH 3.5, GA was found to inhibit C. acnes at concentrations as low as 0.2%, demonstrating its potential as an alternative treatment for acne without contributing to antibiotic resistance .

Clinical Applications

This compound is commonly used in various dermatological formulations, including:

  • Chemical Peels : Utilized for their exfoliating properties to treat hyperpigmentation, fine lines, and photoaging.
  • Acne Treatment : Due to its antibacterial properties and ability to promote cell turnover.
  • Skin Rejuvenation : Employed in products aimed at improving skin texture and reducing signs of aging.

Table 1: Summary of Clinical Findings on this compound

StudyFocusKey Findings
Okano et al., 2003 Collagen SynthesisGA enhances collagen synthesis via fibroblast stimulation and cytokine modulation.
Tsai et al., 2009 UV SensitivityGA increases skin sensitivity to UV radiation, leading to higher erythema and sunburn cell formation.
pH-Dependent Activity Antibacterial EfficacyGA effectively inhibits C. acnes at low concentrations and pH levels, suggesting use in acne formulations.
Review on AHAs Skin RejuvenationAHAs promote apoptosis in skin cells, enhancing collagen synthesis and improving overall skin quality.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing glycolic acid in laboratory settings, and how do they differ in purity outcomes?

this compound synthesis typically employs two primary routes: (1) carbonylation of formaldehyde using catalysts like HF or H₂SO₄, and (2) enzymatic biochemical processes using engineered microbes (e.g., E. coli). The enzymatic route often yields fewer impurities (e.g., residual formaldehyde) compared to chemical synthesis, making it preferable for biomedical applications . Researchers should validate purity via HPLC with refractive index detection (RID) or NMR spectroscopy .

Q. How can researchers accurately quantify this compound in biological samples?

High-Performance Liquid Chromatography (HPLC) paired with a differential refractive index detector (RID) is the gold standard for quantifying this compound in tissues, bacterial cultures, or plant extracts. Method validation requires calibration curves using certified reference materials and accounting for matrix effects (e.g., protein interference) . For trace analysis, coupling with mass spectrometry (LC-MS) enhances sensitivity .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

this compound decomposes at >100°C, releasing toxic carbon monoxide. Labs must ensure:

  • Use of fume hoods during high-temperature reactions.
  • Storage in acid-resistant containers (e.g., PTFE-lined glass).
  • Emergency neutralization kits (e.g., sodium bicarbonate) for spills .

Q. How does this compound interact with biological membranes, and what experimental models are suitable for studying this?

this compound’s small molecular size (76.05 g/mol) and polarity enable penetration into lipid bilayers. Researchers use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) or ex vivo skin models (e.g., porcine epidermis) to study permeation kinetics. Adjust pH to 3.5–4.0 to mimic physiological conditions in cosmetic studies .

Advanced Research Questions

Q. What experimental design factors optimize this compound yield in microbial fermentation systems?

Key factors include:

  • Carbon source optimization : Glycerol or glucose as feedstocks enhance E. coli metabolic flux toward glycolate .
  • pH control : Maintain pH 6.5–7.0 to prevent acid stress in bioreactors .
  • Downstream purification : Tangential flow filtration (TFF) followed by ion-exchange chromatography reduces endotoxin contamination .

Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

Discrepancies often arise from differences in:

  • Dosage metrics : Normalize data to body surface area (BSA) for cross-species comparisons.
  • Exposure duration : Acute vs. chronic toxicity profiles (e.g., NICNAS assessments ).
  • Model systems : Validate in vitro findings using OECD guideline-compliant animal models (e.g., OECD 404 for dermal irritation) .

Q. What mechanistic insights explain this compound’s role in promoting collagen synthesis in dermal fibroblasts?

this compound upregulates TGF-β1 signaling , increasing collagen I/III production. Researchers use:

  • qRT-PCR to measure collagen mRNA levels.
  • ELISA for TGF-β1 quantification.
  • Silencing assays (siRNA against TGF-β receptors) to confirm pathway specificity .

Q. How can computational modeling improve this compound’s application in drug delivery systems (e.g., PLGA nanoparticles)?

Molecular dynamics (MD) simulations predict this compound’s compatibility with poly(lactic-co-glycolic acid) (PLGA) matrices. Parameters include:

  • Solubility parameters (Hansen solubility coefficients).
  • Degradation kinetics under physiological pH (4.5–7.4) .

Q. Methodological Guidance for Data Analysis

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?

Use non-linear regression models (e.g., Hill equation) for EC₅₀ calculations. For multi-variable datasets (e.g., pH vs. permeation rate), apply multivariate ANOVA (MANOVA) with post-hoc Tukey tests .

Q. How should researchers structure literature reviews to address gaps in this compound’s environmental impact assessments?

Adopt the PRISMA framework for systematic reviews:

  • Search databases (PubMed, Wiley, EBSCO) using keywords: “this compound,” “ecotoxicity,” “biodegradation.”
  • Screen studies based on NICNAS or IARC hazard classifications .

Q. Tables for Key Data

Synthesis Method Purity (%)Key ImpuritiesRecommended Application
Chemical (H₂SO₄ catalysis)85–90Formaldehyde, COIndustrial polymers
Enzymatic (E. coli)95–98EndotoxinsBiomedical/drug delivery
Analytical Technique Limit of Detection (LOD)Matrix Compatibility
HPLC-RID0.1 µg/mLBiological fluids
LC-MS0.01 µg/mLPlant tissues

Properties

IUPAC Name

2-hydroxyacetic acid
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InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)
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InChI Key

AEMRFAOFKBGASW-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)O
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Molecular Formula

Record name HYDROXYACETIC ACID
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Related CAS

26124-68-5, Array
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DSSTOX Substance ID

DTXSID0025363
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Molecular Weight

76.05 g/mol
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Physical Description

Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS.
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Boiling Point

100 °C, BP: decomposes
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Solubility

Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good
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Density

1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49
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Vapor Density

Relative vapor density (air = 1): 2.6
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Vapor Pressure

0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated)
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Color/Form

Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether

CAS No.

79-14-1, 26124-68-5
Record name Glycolic acid
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Melting Point

78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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